

An In-depth Technical Guide to the Chemical Properties of Potassium Azide-15N

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Compound of Interest

Compound Name: Potassium Azide-15N

Cat. No.: B13413839

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **Potassium Azide-15N** ($K^{15}NN_2$), an isotopically labeled inorganic compound of significant interest in modern research and development. While sharing many characteristics with its unlabeled counterpart, the incorporation of the stable ^{15}N isotope imparts unique spectroscopic properties that make it an invaluable tool in advanced analytical and biomedical applications. This document details its core properties, spectroscopic characteristics, relevant experimental protocols, applications in drug development and biological research, and critical safety information. Quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams.

Core Chemical and Physical Properties

Potassium Azide is a white, crystalline inorganic salt.^{[1][2]} The ^{15}N -labeled variant, Potassium Azide- ^{15}N , is chemically identical for most practical purposes, with the primary difference being its molecular weight due to the presence of a heavier nitrogen isotope.^{[3][4]} This substitution is crucial for a range of spectroscopic and tracing studies. The compound is not typically hygroscopic.^[5] Key physical and chemical data are summarized in Table 1.

Table 1: Core Chemical and Physical Properties of Potassium Azide and Potassium Azide- ^{15}N

| Property | Potassium Azide (KN ₃) | Potassium Azide- ¹⁵ N (K ¹⁵ NN ₂) | Source(s) |
|---|---------------------------------------|--|-----------|
| Molecular Formula | KN ₃ | KN ₂ ¹⁵ N | |
| Molar Mass | 81.12 g/mol | 82.11 g/mol | |
| Appearance | Colorless or white crystals | Off-white solid | |
| Crystal Structure | Tetragonal | Tetragonal | |
| Density | 2.04 - 2.06 g/cm ³ at 20°C | Not specified; expected to be marginally higher than KN ₃ | |
| Melting Point | 350-360°C (decomposes) | Not specified; expected to be nearly identical to KN ₃ | |
| Boiling Point | Decomposes upon heating | Decomposes upon heating | |
| Standard Enthalpy of Formation (ΔfH ₂₉₈ [⊖]) | -1.7 kJ/mol | Not specified; expected to be similar to KN ₃ | |

Solubility

Potassium azide is highly soluble in water and has moderate to high solubility in other polar solvents. The isotopic labeling in Potassium Azide-¹⁵N does not significantly alter its solubility characteristics.

Table 2: Solubility of Potassium Azide

| Solvent | Temperature (°C) | Solubility (g / 100 g or g / 100 mL of solvent) | Source(s) |
|----------------|------------------|---|-----------|
| Water | 0 | 41.4 g/100 mL | |
| Water | 20 | 50.8 g/100 mL | |
| Water | 100 | 105.7 g/100 mL | |
| Ethanol | 0 | 0.16 g/100 g | |
| Ethanol | 16 | 0.137 g/100 g | |
| Liquid Ammonia | - | Soluble | |
| Methanol | - | Soluble | |
| Diethyl Ether | - | Insoluble | |
| Acetone | - | Insoluble | |

Spectroscopic Characteristics and Analysis

The primary value of Potassium Azide-¹⁵N lies in its distinct spectroscopic signatures, which are leveraged in NMR and IR studies.

Infrared (IR) Spectroscopy

Organic azides are valuable IR probes due to their strong absorption signal in a region of the spectrum (1800–2500 cm⁻¹) that is typically free from native biological signals. However, their IR spectra can be complicated by factors such as Fermi resonances. Isotopic substitution with ¹⁵N helps to weaken these resonance effects, simplifying the spectra and allowing for more accurate analysis of protein structure and dynamics. The ¹⁵N label induces a red-shift in the azide stretching frequency, with the magnitude of the shift depending on the position of the isotope within the N₃⁻ moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N-labeled azides are highly effective tags for NMR spectroscopy and hyperpolarized Magnetic Resonance Imaging (HP-MRI). The azide group contains three distinct nitrogen

atoms, each providing a discrete chemical shift in the ^{15}N -NMR spectrum. A key advantage of the ^{15}N -azide tag is its potential for long-lived hyperpolarization, as the nitrogen nuclei lack directly attached protons, leading to longer spin-lattice relaxation times (T_1). This property allows for an extended window to observe metabolic and physiological processes in real-time.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is routinely used to confirm the successful incorporation of the ^{15}N isotope and to determine the isotopic purity of the final compound. Techniques such as Fast Atom Bombardment (FAB) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are suitable for this purpose.

Experimental Protocols and Reactions

Thermal Decomposition

Potassium azide decomposes upon heating to produce potassium metal and nitrogen gas. While less sensitive to shock than heavy metal azides, it can explode if heated rapidly.

Reaction: $2\text{KN}_3(\text{s}) \rightarrow 2\text{K}(\text{s}) + 3\text{N}_2(\text{g})$

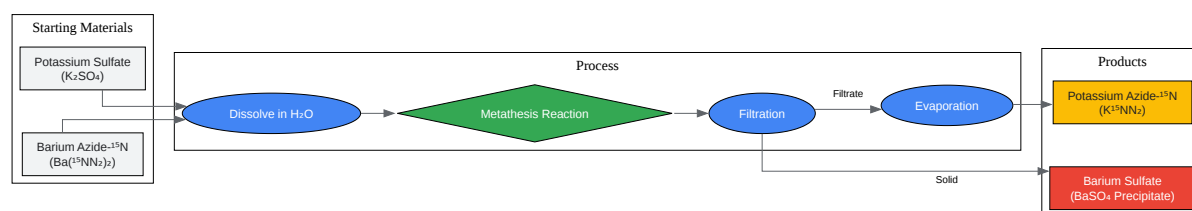
Synthesis Protocols

Protocol 4.2.1: General Synthesis of Unlabeled Potassium Azide A common laboratory-scale method involves the neutralization of hydrazoic acid with a potassium base.

- **Generation of Hydrazoic Acid:** Carefully acidify a solution of sodium azide (NaN_3) with an acid like sulfuric acid. Caution: Hydrazoic acid is highly toxic and explosive.
- **Neutralization:** Slowly add a stoichiometric amount of potassium hydroxide (KOH) or potassium carbonate (K_2CO_3) solution to the hydrazoic acid solution under controlled temperature.
- **Crystallization:** Gently heat the resulting solution to evaporate the water, allowing the potassium azide to crystallize.
- **Purification:** The crystals can be washed with cold water and dried to yield pure potassium azide.

Protocol 4.2.2: Conceptual Synthesis of Potassium Azide- ^{15}N The synthesis of the ^{15}N -labeled variant follows a similar logic, starting with an isotopically labeled precursor.

- Source of ^{15}N : The synthesis typically begins with a commercially available ^{15}N -labeled precursor, such as Sodium Azide- ^{15}N ($\text{Na}^{15}\text{NN}_2$) or a ^{15}N -labeled nitrite ($\text{Na}^{15}\text{NO}_2$), which can be used to generate ^{15}N -labeled diazo-transfer reagents.
- Metathesis Reaction: A straightforward approach is a salt metathesis reaction. Dissolve potassium sulfate (K_2SO_4) in water and add it to a solution of a soluble ^{15}N -labeled azide salt, such as Barium Azide- ^{15}N .
- Precipitation and Isolation: The insoluble barium sulfate precipitates out, leaving Potassium Azide- ^{15}N in the solution.
- Purification: Filter the solution to remove the precipitate. The filtrate is then carefully evaporated to yield the solid Potassium Azide- ^{15}N product.



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Fig. 1: Conceptual workflow for the synthesis of Potassium Azide- ^{15}N via salt metathesis.

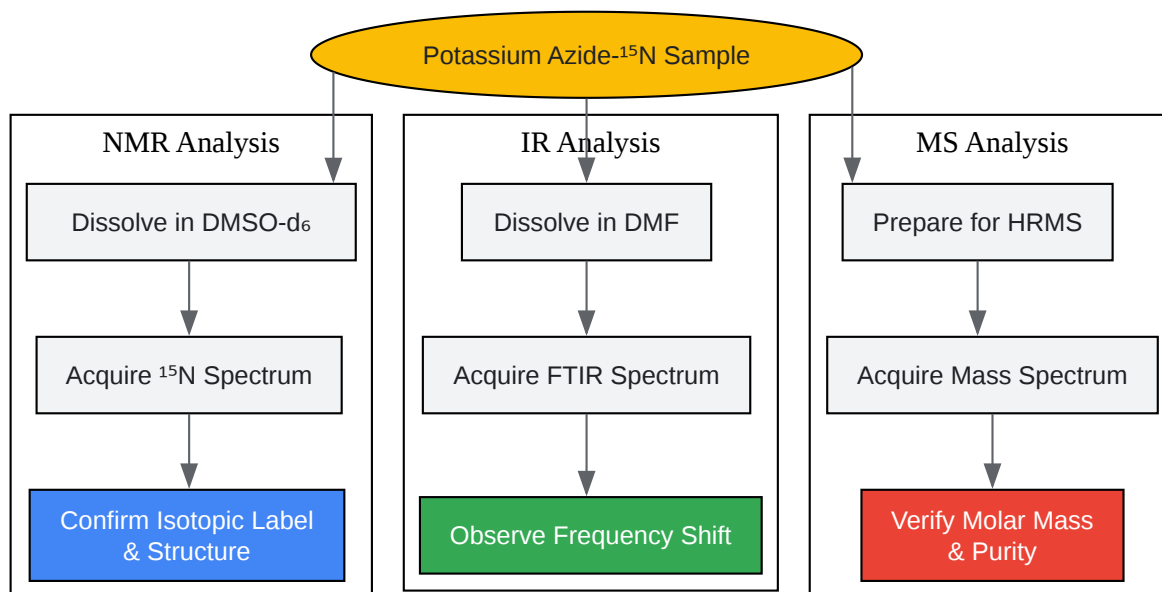
Analytical Protocols

Protocol 4.3.1: ^{15}N NMR Spectroscopy Analysis

- **Sample Preparation:** Dissolve an accurately weighed sample of the ^{15}N -labeled compound (e.g., 0.1 M concentration) in a suitable deuterated solvent (e.g., DMSO- d_6).
- **Reference:** Transfer the solution to a 10 mm NMR tube containing an external reference standard, such as neat nitromethane (CH_3NO_2), in a sealed capillary.
- **Instrument Setup:** Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. Tune the probe to the ^{15}N frequency (e.g., 40.5 MHz on a 400 MHz instrument).
- **Acquisition:** Acquire the ^{15}N spectrum at a regulated temperature (e.g., 30°C). Use a gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
- **Processing:** Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation and phase correction to obtain the final spectrum. Chemical shifts are referenced to the external standard at 0.0 ppm.

Protocol 4.3.2: FTIR Spectroscopy Analysis

- **Sample Preparation:** Dissolve the sample in a solvent that is transparent in the region of interest (e.g., DMF or CH_2Cl_2). Prepare the solution to a known concentration (e.g., 0.3 M).
- **Blank Spectrum:** Fill a suitable IR cell (e.g., a CaF_2 cell with a 25 μm Teflon spacer) with the pure solvent and record a background spectrum.
- **Sample Spectrum:** Clean the cell, fill it with the sample solution, and record the sample spectrum.
- **Data Analysis:** The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum, focusing on the azide asymmetric stretch region ($\sim 2000\text{--}2200\text{ cm}^{-1}$).



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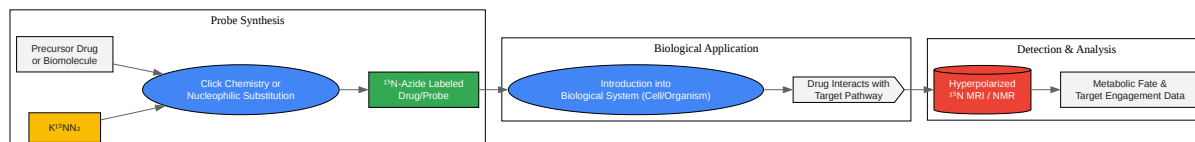
Fig. 2: Workflow for the comprehensive analytical characterization of Potassium Azide-¹⁵N.

Applications in Research and Drug Development

Potassium Azide-¹⁵N serves as a critical labeled intermediate for synthesizing more complex molecules. Its primary applications stem from the ability to trace and probe molecules without significantly altering their biological activity.

- **Metabolic Tracing:** ¹⁵N-labeled compounds are used as tracers to follow the metabolic fate of drugs and biomolecules in vitro and in vivo.
- **Hyperpolarized MRI:** The ¹⁵N-azide moiety is an effective tag for developing long-lived hyperpolarized MRI agents. This technique enhances the MRI signal by several orders of magnitude, enabling real-time imaging of biological processes like enzyme kinetics and perfusion.
- **Bioconjugation and Click Chemistry:** The azide group is a cornerstone of bioconjugation chemistry, widely used in "click" reactions to attach probes or other functional groups to

biomolecules like proteins, carbohydrates, and nucleic acids. Using a ^{15}N -labeled azide allows for subsequent analysis of the conjugated product via NMR or IR spectroscopy.



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Fig. 3: Logical flow of using Potassium Azide- ^{15}N to create and trace a molecular probe.

Safety and Handling

Potassium Azide- ^{15}N must be handled with extreme caution, as its toxicity and explosive properties are identical to its unlabeled form.

- **Toxicity:** Azides are highly toxic, with a mechanism of action similar to cyanides; they are potent inhibitors of cytochrome c oxidase. The oral LD_{50} in rats is 27 mg/kg. There is no known antidote.
- **Explosive Hazard:** While not sensitive to shock, potassium azide can decompose violently or explode if heated rapidly above 300°C .
- **Handling:** Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Avoid creating dust.
- **Storage:** Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from heat, sources of ignition, and incompatible substances, particularly acids and heavy metals.

- Disposal: NEVER pour azide solutions down the drain. Azides react with lead and copper plumbing to form highly explosive heavy metal azides. Waste must be chemically neutralized before disposal, typically by treating with nitrous acid (from acidifying sodium nitrite), following institutional safety protocols.

Conclusion

Potassium Azide- ^{15}N is a powerful research tool whose value extends far beyond its basic chemical properties. The strategic inclusion of a ^{15}N atom transforms it from a simple inorganic salt into a sophisticated probe for investigating complex biological systems. Its applications in advanced spectroscopic techniques like hyperpolarized MRI and detailed IR analysis make it an indispensable material for drug development, metabolic research, and chemical biology. Adherence to strict safety protocols is mandatory when handling this potent and hazardous compound.

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